1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
The compound “1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, without specific experimental data or literature references, it’s difficult to provide a detailed chemical reactions analysis .Scientific Research Applications
Spirocyclic σ-Receptor Ligands
Subtype Selective σ-Receptor Ligands
Research on novel spiropiperidines has demonstrated high potency and selectivity for σ-receptors, critical for understanding receptor functions in neurological processes. These compounds, including variants with specific substituents, offer a framework for investigating σ-receptor-mediated pharmacological effects, potentially impacting neurological disorder treatments and diagnostic imaging (Maier & Wünsch, 2002).
Receptor Interaction Studies
CB1 Cannabinoid Receptor Antagonists
Compounds structurally related to the one have been analyzed for their interaction with the CB1 cannabinoid receptor. These studies contribute to the understanding of receptor-ligand interactions, aiding in the design of targeted therapies for conditions influenced by the endocannabinoid system (Shim et al., 2002).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Compounds
The synthesis and pharmacological testing of spiro and related compounds have revealed antimicrobial and modest antitumor activities. Such studies are crucial for the development of new therapeutic agents against resistant microbial strains and cancer (Patel et al., 2011).
Molecular Modeling and Drug Design
Molecular Modeling in Drug Design
Investigations into the molecular structure and binding affinity of compounds targeting cannabinoid receptors and others highlight the role of molecular modeling in drug discovery. These studies inform the optimization of drug candidates for improved efficacy and safety (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Unfortunately, without specific safety data or MSDS (Material Safety Data Sheet) information, it’s difficult to provide a detailed safety and hazards analysis .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully elucidate its synthesis, structure, and reactivity, as well as investigations into its potential uses in fields such as medicine or materials science .
Properties
IUPAC Name |
1-[2-(5-chloro-2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-14(28)26-10-8-23(9-11-26)27-19(16-4-3-5-21(30-2)22(16)31-23)13-18(25-27)17-12-15(24)6-7-20(17)29/h3-7,12,19,29H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXPWQBFCFFNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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